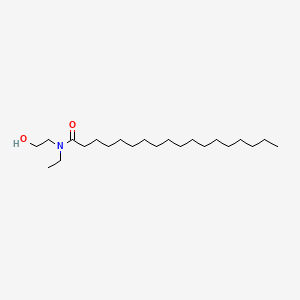

N-Ethyl-N-(2-hydroxyethyl)stearamide

Description

Properties

CAS No. |

24731-31-5 |

|---|---|

Molecular Formula |

C22H45NO2 |

Molecular Weight |

355.6 g/mol |

IUPAC Name |

N-ethyl-N-(2-hydroxyethyl)octadecanamide |

InChI |

InChI=1S/C22H45NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23(4-2)20-21-24/h24H,3-21H2,1-2H3 |

InChI Key |

AMPMLHRGDKAIBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)N(CC)CCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Historical Development and Evolution of N-Ethyl-N-(2-hydroxyethyl)stearamide Synthesis Routes

The synthesis of N-Ethyl-N-(2-hydroxyethyl)stearamide is rooted in the broader history of fatty acid amide production. Early methods focused on direct amidation, a straightforward approach that has been refined over decades to improve efficiency and product quality.

The most common and historically significant method for synthesizing N-Ethyl-N-(2-hydroxyethyl)stearamide is the direct condensation reaction between stearic acid and N-ethylethanolamine. This reaction is a classic example of nucleophilic acyl substitution.

The reaction mechanism proceeds through the nucleophilic attack of the nitrogen atom of N-ethylethanolamine on the carbonyl carbon of stearic acid. This forms a tetrahedral intermediate which then eliminates a molecule of water to form the stable amide bond. This dehydration step is typically the rate-limiting step and is facilitated by elevated temperatures, generally above 140°C.

CH₃(CH₂)₁₆COOH + HOCH₂CH₂N(CH₂CH₃)H → CH₃(CH₂)₁₆CON(CH₂CH₃)CH₂CH₂OH + H₂O

A critical aspect of this synthesis is managing potential side reactions. The primary side reaction to consider is esterification, where the hydroxyl group of N-ethylethanolamine reacts with stearic acid to form an ester. Controlling reaction parameters is crucial to favor amidation over esterification.

To enhance the rate and selectivity of the amidation reaction, various catalytic systems have been explored and implemented. The use of catalysts allows for lower reaction temperatures and shorter reaction times, leading to energy savings and reduced formation of byproducts.

Homogeneous Catalysts: Acid catalysts, such as p-toluenesulfonic acid, are effective in accelerating the dehydration step of the amidation reaction. These catalysts protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.

Heterogeneous Catalysts: More recently, heterogeneous catalysts have gained prominence due to their ease of separation from the reaction mixture and potential for reuse. Zeolites, for instance, have been investigated for the amidation of fatty acids. The acidic sites on the zeolite surface can effectively catalyze the reaction. The choice of catalyst and its acidic properties can significantly influence the selectivity towards the desired amide product.

| Catalyst Type | Example | Influence on Reaction |

| Homogeneous Acid | p-Toluenesulfonic acid | Accelerates reaction rates by promoting dehydration. |

| Heterogeneous Acid | Zeolites | Offers easier separation and potential for reuse; acidity affects selectivity. |

Advanced and Green Chemistry Principles in N-Ethyl-N-(2-hydroxyethyl)stearamide Synthesis

In line with the growing emphasis on sustainable chemical processes, the synthesis of N-Ethyl-N-(2-hydroxyethyl)stearamide has been a subject of research focused on green chemistry principles. This includes the use of biocatalysts and more environmentally benign reactants and solvents.

Enzymatic synthesis offers a highly selective and environmentally friendly alternative to traditional chemical methods. Lipases, in particular, have shown great promise in catalyzing the formation of amide bonds under mild reaction conditions. nih.govgoogle.com The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (Novozym 435), is particularly advantageous as it allows for easy recovery and reuse of the biocatalyst. researchgate.netnih.gov

The enzymatic synthesis of N-acylethanolamines, a class of compounds to which N-Ethyl-N-(2-hydroxyethyl)stearamide belongs, can be achieved through the direct aminolysis of fatty acid esters. nih.gov This method avoids the high temperatures and strong acid catalysts required in conventional methods, leading to higher purity products with fewer side reactions. The reaction is typically carried out in an organic solvent, and the choice of solvent can impact the enzyme's activity and stability. biorxiv.org

| Biocatalyst | Acyl Donor | Amine | Key Advantages |

| Immobilized Candida antarctica Lipase B | Stearic acid methyl ester | N-ethylethanolamine | High selectivity, mild reaction conditions, catalyst reusability. nih.govresearchgate.net |

| Immobilized Candida rugosa lipase | Fatty acid methyl esters | Ethylene (B1197577) diamine | Efficient catalysis, monitored by in situ NMR and FT-IR. researchgate.net |

The principles of green chemistry also encourage the use of safer and more sustainable starting materials and reaction media.

Alternative Reactants: Instead of using stearic acid directly, which often requires high temperatures for reaction, more activated derivatives like fatty acid methyl esters can be used, especially in enzymatic reactions. nih.gov Another approach is the use of 1-monoacylglycerols as acyl donors, which have been shown to be highly efficient in enzymatic amidation, offering a safer alternative to toxic reagents like fatty acid chlorides. acs.org Microwave-assisted synthesis using urea (B33335) as a source of ammonia (B1221849) in the presence of a Lewis acid catalyst has also been explored for the rapid production of fatty amides. google.com

Alternative Solvent Systems: The choice of solvent is a critical factor in the environmental impact of a chemical process. Efforts have been made to replace conventional volatile organic compounds (VOCs) with greener alternatives. Solvent-free synthesis is an ideal approach where the reactants themselves act as the reaction medium, often facilitated by microwave irradiation. researchgate.netrasayanjournal.co.in For solvent-based systems, biomass-derived solvents such as 2-methyltetrahydrofuran (B130290) and cyclopentyl methyl ether are being investigated as sustainable replacements for hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane. nih.govbohrium.comrsc.org Water, being the most environmentally benign solvent, is also a desirable medium, though its use in amidation can be challenging due to solubility issues and the reversible nature of the reaction. bohrium.com

Optimization of Reaction Conditions for High Purity and Yield

Achieving high purity and yield is a primary goal in the synthesis of N-Ethyl-N-(2-hydroxyethyl)stearamide. This requires careful optimization of various reaction parameters.

Key parameters that are typically optimized include:

Temperature: Higher temperatures generally favor the forward reaction by promoting the removal of water. However, excessively high temperatures can lead to side reactions and product degradation.

Molar Ratio of Reactants: The stoichiometry of stearic acid to N-ethylethanolamine is crucial. A slight excess of one reactant may be used to drive the reaction to completion, but a large excess can lead to purification challenges and unwanted side products.

Catalyst Concentration: The amount of catalyst used needs to be optimized to achieve a desirable reaction rate without causing excessive side reactions or complicating the purification process.

Reaction Time: The duration of the reaction must be sufficient to ensure complete conversion of the starting materials. Monitoring the reaction progress over time is essential to determine the optimal reaction time. biotage.com

Optimization strategies often involve single-factor experiments where one parameter is varied while others are kept constant. More advanced techniques like Response Surface Methodology (RSM) can be employed to model the interactions between different variables and identify the optimal conditions for maximizing yield and purity.

| Parameter | Typical Range/Value | Notes |

| Stearic Acid:Amine Molar Ratio | 1.0 (Stoichiometric or slight excess of acid) | Adjusted for complete amidation. |

| Reaction Temperature | 120 – 180 °C | Optimal for amidation without significant decomposition. |

| Reaction Time | 1 – 4 hours | Dependent on the scale of the reaction and the catalyst used. |

| Catalyst Loading (e.g., p-TSA) | Varies | Optimized to balance reaction rate and selectivity. |

Post-Synthesis Purification and Isolation Techniques for N-Ethyl-N-(2-hydroxyethyl)stearamide

The purification of N-Ethyl-N-(2-hydroxyethyl)stearamide from a reaction mixture is a critical step to ensure its suitability for various applications. The selection of a technique depends on the initial purity of the crude product and the desired final purity. Common impurities include unreacted stearic acid and residual amine precursors.

Neutralization and Distillation

For industrial-scale purification of fatty acid amides like N-Ethyl-N-(2-hydroxyethyl)stearamide, a common approach involves the removal of acidic impurities, primarily unreacted fatty acids. This is often achieved through a two-step process of neutralization followed by distillation. google.comgoogle.com

First, the crude amide mixture is treated with an alkaline solution, such as aqueous sodium hydroxide, to convert the free fatty acids into their corresponding salts. google.com These salts are non-volatile and can be separated from the desired amide product through distillation. The process can be performed in one or two stages, often utilizing a thin-film evaporator under vacuum to handle the high boiling point of the amide and minimize thermal degradation. google.comgoogle.com A two-stage distillation might first remove water under a rough vacuum, followed by the purification of the amide under a high vacuum (0.01 to 0.1 mbar). google.com

Table 1: General Parameters for Two-Stage Distillation Purification of Fatty Amides

| Parameter | Stage 1 (Water Removal) | Stage 2 (Amide Purification) | Source(s) |

| Process | Distillation of water | Distillation of fatty acid amide | google.com |

| Vacuum | Low vacuum (300-400 mbar) | High vacuum (0.01-0.1 mbar) | google.com |

| Temperature | 120-140 °C | Not specified | google.com |

| Product | Concentrated organic components | Purified fatty acid amide | google.com |

Chromatographic Methods

Chromatography provides a higher degree of separation and is suitable for achieving very high purity levels, often required for analytical standards or specialized applications.

Column Chromatography

Standard column chromatography using silica (B1680970) gel is an effective method for purifying fatty acid amides from reaction by-products. scielo.br For a molecule like N-Ethyl-N-(2-hydroxyethyl)stearamide, which possesses a long non-polar alkyl chain and a polar amide/hydroxyl head, a normal-phase chromatography setup is appropriate. The crude product is dissolved in a minimal amount of solvent and loaded onto a silica gel column. A solvent system, typically a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297), is used as the eluent. scielo.br By gradually increasing the polarity of the eluent, compounds are separated based on their affinity for the stationary phase, allowing for the isolation of the pure amide.

High-Performance Liquid Chromatography (HPLC)

For analytical quantification or high-purity preparative isolation, reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique. sielc.com This method is scalable and can be adapted for isolating impurities. A specific method for N-Ethyl-N-(2-hydroxyethyl)stearamide utilizes a specialized reverse-phase column with low silanol (B1196071) activity. sielc.com The separation is achieved using a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid. For applications requiring mass spectrometry (MS) detection, a volatile acid such as formic acid is substituted for phosphoric acid. sielc.com

Table 2: HPLC Parameters for the Separation of N-Ethyl-N-(2-hydroxyethyl)stearamide

| Parameter | Description | Source(s) |

| Technique | Reverse Phase (RP) HPLC | sielc.com |

| Stationary Phase | Newcrom R1 column | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid | sielc.com |

| Application | Analytical analysis and preparative separation for impurity isolation | sielc.com |

Recrystallization

Recrystallization is a fundamental and cost-effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. For N-Ethyl-N-(2-hydroxyethyl)stearamide, a suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble when heated.

Given the amphiphilic nature of the molecule, a range of solvent systems could be effective. Common solvents for recrystallizing organic solids include ethanol, or solvent mixtures like n-hexane/ethyl acetate or acetone/water. rochester.edu The ideal system would dissolve the amide at an elevated temperature, while impurities remain either insoluble or fully dissolved upon cooling, allowing for the formation of pure crystals of N-Ethyl-N-(2-hydroxyethyl)stearamide.

Molecular Structure, Conformation, and Intermolecular Interactions

Conformational Analysis of the Alkyl Chain and N-Substituents

The conformational flexibility of N-Ethyl-N-(2-hydroxyethyl)stearamide is a key determinant of its physical state and packing behavior.

Alkyl Chain: The long stearamide (C18) chain is characterized by free rotation around the carbon-carbon single bonds. This allows it to adopt a multitude of conformations. In the lowest energy state, such as in a crystalline solid, the chain would likely adopt a fully extended, all-trans (anti-periplanar) conformation to minimize steric hindrance. In a liquid or dissolved state, thermal energy allows for the presence of less stable gauche conformations, leading to kinks and bends in the chain. This flexibility is crucial for its ability to pack efficiently at interfaces and within aggregates like micelles.

N-Substituents: The ethyl and 2-hydroxyethyl groups attached to the amide nitrogen also possess rotational freedom. The orientation of these groups relative to the bulky stearoyl chain influences the effective size and shape of the hydrophilic head group. This steric factor plays a significant role in the geometry of the supramolecular structures it forms, influencing whether micelles are spherical or cylindrical, for example.

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Networks Involving the Hydroxyl Group

The terminal hydroxyl (-OH) group on the 2-hydroxyethyl substituent is the primary site for hydrogen bonding. This capability is fundamental to the molecule's hydrophilic nature and its interactions with polar solvents and other molecules.

Intermolecular Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor (via its hydrogen atom) and a hydrogen bond acceptor (via its oxygen atom's lone pairs). In the presence of water, it readily forms strong hydrogen bonds with surrounding water molecules, anchoring the polar head group in the aqueous phase. It can also form hydrogen bonds with other N-Ethyl-N-(2-hydroxyethyl)stearamide molecules, contributing to the stability of aggregates and influencing properties like melting point and viscosity.

Intramolecular Hydrogen Bonding: There is a potential for an intramolecular hydrogen bond to form between the hydrogen of the hydroxyl group and the oxygen of the amide carbonyl group. The formation of such a bond would depend on the conformation of the head group, creating a pseudo-cyclic structure. This type of interaction would reduce the availability of the hydroxyl group for intermolecular bonding and could affect the molecule's hydration and packing at interfaces.

| Hydrogen Bond Type | Donor | Acceptor | Significance |

| Intermolecular (Self-Association) | Hydroxyl H | Hydroxyl O or Amide O of another molecule | Contributes to bulk properties and aggregate stability. |

| Intermolecular (Solvation) | Hydroxyl H or Water H | Water O or Hydroxyl O | Drives solubility of the head group in polar solvents. |

| Intramolecular | Hydroxyl H | Amide O of the same molecule | Affects head group conformation and hydration. |

Supramolecular Assembly and Aggregation Behavior

The dual hydrophobic-hydrophilic (amphiphilic) character of N-Ethyl-N-(2-hydroxyethyl)stearamide drives its self-assembly into organized structures in solution, a process governed by the hydrophobic effect.

In aqueous solutions, when the concentration of N-Ethyl-N-(2-hydroxyethyl)stearamide reaches a specific threshold known as the Critical Micelle Concentration (CMC), the molecules spontaneously aggregate to form micelles.

The mechanism is driven by thermodynamics. The system seeks to minimize the unfavorable contact between the hydrophobic stearoyl chains and water molecules. By aggregating with the tails pointing inward to form a nonpolar core and the hydrophilic heads facing outward into the water, the free energy of the system is lowered. The structure of the headgroup, including the ethyl and hydroxyethyl (B10761427) substituents, influences the packing parameter, which determines the geometry of the resulting aggregates (e.g., spherical micelles, worm-like micelles, or bilayer vesicles).

N-Ethyl-N-(2-hydroxyethyl)stearamide is surface-active, meaning it preferentially adsorbs at interfaces, such as the air-water or oil-water interface. At these interfaces, the molecules orient themselves to satisfy the affinities of both parts of the molecule: the hydrophobic stearoyl tail aligns away from the aqueous phase (e.g., into the air or oil phase), while the polar N-Ethyl-N-(2-hydroxyethyl) head group remains in contact with the water.

This adsorption disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension. This property is the basis for its function as an emulsifier, where it can stabilize a mixture of two immiscible liquids, like oil and water, by forming a stable film at the oil-water interface. The balance between the hydrophobic ethyl group and the hydrophilic hydroxyethyl group makes it a versatile emulsifier.

Advanced Analytical Characterization Techniques for Research

High-Resolution Spectroscopic Methods for Structural Elucidation and Dynamic Studies

High-resolution spectroscopic techniques are indispensable for probing the intricate structural features and dynamic behavior of N-Ethyl-N-(2-hydroxyethyl)stearamide at a molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of N-Ethyl-N-(2-hydroxyethyl)stearamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the verification of the N-ethyl and N-(2-hydroxyethyl) substitution pattern on the stearamide backbone.

In ¹H NMR, characteristic signals would be expected for the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the hydroxyethyl (B10761427) group (two triplets for the two methylene groups), and the long stearic acid chain (a triplet for the terminal methyl group and a large multiplet for the numerous methylene groups). The chemical shifts of the methylene protons attached to the nitrogen and oxygen atoms are particularly informative for confirming the structure.

¹³C NMR spectroscopy complements the proton data by providing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the amide group would appear at a characteristic downfield shift. The signals for the carbons of the ethyl and hydroxyethyl groups, as well as the repeating methylene units of the stearoyl chain, would also be readily identifiable.

Furthermore, advanced NMR techniques, such as variable temperature NMR, can be employed to study the conformational dynamics of the molecule. Due to the partial double bond character of the amide C-N bond, rotation around this bond is restricted, which can lead to the presence of different conformers in solution. A variable temperature study on the related compound N,N-bis(2-hydroxyethyl)acetamide revealed that the two hydroxyethyl groups are non-equivalent at room temperature due to this restricted rotation, with a free energy barrier to rotation of 75.6 ± 0.2 kJ mol–1. st-andrews.ac.uk A similar dynamic behavior would be expected for N-Ethyl-N-(2-hydroxyethyl)stearamide.

Table 1: Predicted ¹H NMR Chemical Shifts for N-Ethyl-N-(2-hydroxyethyl)stearamide

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (stearoyl) | ~0.88 | Triplet |

| (CH₂)₁₄ (stearoyl) | ~1.25 | Multiplet |

| α-CH₂ (stearoyl) | ~2.20 | Triplet |

| N-CH₂ (ethyl) | ~3.40 | Quartet |

| CH₃ (ethyl) | ~1.15 | Triplet |

| N-CH₂ (hydroxyethyl) | ~3.50 | Triplet |

| O-CH₂ (hydroxyethyl) | ~3.70 | Triplet |

| OH | Variable | Broad Singlet |

Note: Predicted values are based on typical chemical shifts for similar long-chain fatty acid amides.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the functional groups present in N-Ethyl-N-(2-hydroxyethyl)stearamide and the nature of intermolecular interactions, particularly hydrogen bonding.

The FTIR spectrum of N-Ethyl-N-(2-hydroxyethyl)stearamide would be dominated by characteristic amide bands. The amide I band, primarily due to the C=O stretching vibration, is expected to appear around 1620-1650 cm⁻¹. The position of this band is sensitive to hydrogen bonding; a shift to lower wavenumbers indicates stronger hydrogen bonding involving the carbonyl oxygen. The amide II band, arising from N-H bending and C-N stretching vibrations, typically appears around 1550 cm⁻¹. For a tertiary amide like N-Ethyl-N-(2-hydroxyethyl)stearamide, which lacks an N-H bond, this band will be absent. The presence of the hydroxyl group will give rise to a broad O-H stretching band in the region of 3200-3600 cm⁻¹, the broadness of which is indicative of hydrogen bonding.

Raman spectroscopy provides complementary information. The C-H stretching vibrations of the long alkyl chain would give rise to strong bands in the 2800-3000 cm⁻¹ region. The amide I band is also observable in the Raman spectrum and can be used to study hydrogen bonding. The analysis of these vibrational modes can elucidate how molecules of N-Ethyl-N-(2-hydroxyethyl)stearamide interact with each other in the solid state or in solution.

Table 2: Characteristic FTIR Bands for Fatty Acid Amides

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch | 3200-3600 | Hydroxyl (H-bonded) |

| C-H Stretch | 2800-3000 | Alkyl Chain |

| C=O Stretch (Amide I) | 1620-1650 | Amide Carbonyl |

| C-N Stretch | 1400-1450 | Amide |

| C-O Stretch | 1050-1150 | Alcohol |

Mass Spectrometry for Purity Assessment and Identification of Related Species

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of N-Ethyl-N-(2-hydroxyethyl)stearamide, confirm its elemental composition, and identify any impurities or related species.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive detection and identification power of mass spectrometry. This technique is ideally suited for assessing the purity of N-Ethyl-N-(2-hydroxyethyl)stearamide and identifying any related impurities.

In a typical LC-MS analysis, the sample is first separated on an HPLC column, often a reverse-phase column. The separated components then enter the mass spectrometer, where they are ionized. Electrospray ionization (ESI) is a common soft ionization technique used for this type of molecule, which typically produces protonated molecules [M+H]⁺. The mass-to-charge ratio (m/z) of these ions is then measured, allowing for the confirmation of the molecular weight of the target compound.

LC-MS can also be used to identify potential impurities, such as starting materials from the synthesis, byproducts, or degradation products. By analyzing the m/z values of other peaks in the chromatogram, these related species can be tentatively identified. For more definitive identification, tandem mass spectrometry (MS/MS) can be employed. In an MS/MS experiment, the parent ion of interest is isolated and then fragmented, and the resulting fragment ions provide structural information that can be used to elucidate the structure of the unknown compound. For instance, a common fragmentation pathway for fatty acid amides involves the cleavage of the amide bond.

Highly selective and sensitive LC-MS/MS methods have been developed for the simultaneous quantification of various fatty acid ethanolamides in biological samples. nih.govresearchgate.net These methods often employ stable isotope-labeled internal standards to ensure accurate quantification. nih.gov

Matrix-assisted laser desorption/ionization-time-of-flight (MALDI-TOF) mass spectrometry is particularly useful for the analysis of large molecules, including oligomers and polymers. While N-Ethyl-N-(2-hydroxyethyl)stearamide is a single molecule, commercial preparations or reaction products may contain oligomeric species, for example, from the ethoxylation of the hydroxyl group.

In MALDI-TOF MS, the analyte is co-crystallized with a matrix that absorbs laser energy. When the laser is fired at the sample, the matrix vaporizes, carrying the analyte molecules into the gas phase and ionizing them. The time it takes for the ions to travel through a flight tube to the detector is measured, which is proportional to their m/z ratio. This technique is capable of analyzing complex mixtures of oligomers and provides information on the distribution of different chain lengths. For ethoxylated compounds, MALDI-TOF spectra typically show a distribution of peaks separated by the mass of the ethylene (B1197577) oxide repeat unit (44 Da). plos.org

Chromatographic Separation Science and Quantification Methodologies for Complex Matrices

Chromatography is the cornerstone of the separation and quantification of N-Ethyl-N-(2-hydroxyethyl)stearamide, especially in complex matrices such as cosmetic formulations or biological samples.

High-performance liquid chromatography (HPLC) is the most widely used chromatographic technique for the analysis of this compound. A reverse-phase HPLC method has been described for the separation of N-Ethyl-N-(2-hydroxyethyl)stearamide. sielc.com In this method, a nonpolar stationary phase is used with a more polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com The retention of the compound on the column is primarily governed by its hydrophobic stearoyl chain.

For quantitative analysis, an HPLC system is coupled with a suitable detector. A UV detector can be used if the compound possesses a chromophore, although fatty acid amides generally have weak UV absorbance at low wavelengths. More universal detectors, such as an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD), are often more suitable for the quantification of such compounds. For the highest sensitivity and selectivity, coupling HPLC with mass spectrometry (LC-MS) is the preferred method, as discussed in section 4.2.1. The development and validation of such quantitative methods are crucial for quality control and for studying the behavior of the compound in various applications. nih.govresearchgate.net

Table 3: Example HPLC Method Parameters for the Separation of Fatty Acid Amides

| Parameter | Condition |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV (low wavelength), ELSD, CAD, or MS |

| Injection Volume | 10 µL |

Note: These are typical starting conditions and would require optimization for a specific application.

X-ray Diffraction and Scattering Techniques for Probing Crystalline and Supramolecular Architectures

X-ray diffraction (XRD) and X-ray scattering techniques, including small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS), are powerful analytical tools for elucidating the atomic and molecular arrangement in materials. While specific crystallographic data for N-Ethyl-N-(2-hydroxyethyl)stearamide is not extensively available in publicly accessible literature, the principles of these techniques and data from analogous long-chain fatty acid amides and other amphiphilic molecules provide a strong basis for understanding its likely solid-state and solution-state structures.

N-Ethyl-N-(2-hydroxyethyl)stearamide is an amphiphilic molecule, possessing a long, hydrophobic stearamide tail and a more hydrophilic N-ethyl-N-(2-hydroxyethyl) headgroup. This dual nature drives the self-assembly of these molecules into ordered supramolecular structures in both the solid state and in solution, which can be effectively probed by X-ray methods.

Wide-Angle X-ray Scattering (WAXS)

WAXS, also known as wide-angle X-ray diffraction (WAXD), provides information on the short-range order and crystalline structure of materials, typically on the length scale of interatomic distances (sub-nanometer to a few nanometers). For a semi-crystalline compound like N-Ethyl-N-(2-hydroxyethyl)stearamide, a WAXS pattern would reveal sharp Bragg peaks if a well-defined crystal lattice is present. The positions of these peaks are indicative of the unit cell dimensions and symmetry.

In related fatty acid amides, WAXS is instrumental in identifying the packing of the long hydrocarbon chains. These chains can adopt various packing subcells, such as orthorhombic, hexagonal, or triclinic, each giving rise to a characteristic set of diffraction peaks. For instance, a strong reflection around a d-spacing of 4.15 Å is often indicative of a pseudo-hexagonal packing of the alkyl chains.

Small-Angle X-ray Scattering (SAXS)

SAXS is a technique that probes larger structural features, typically in the range of 1 to 100 nanometers. It is particularly well-suited for studying the supramolecular self-assembly of amphiphilic molecules in solution and the long-range order in semi-crystalline solids. For N-Ethyl-N-(2-hydroxyethyl)stearamide, SAXS can provide insights into its aggregation behavior, such as the formation of micelles, vesicles, or lamellar phases.

In aqueous environments, it is anticipated that N-Ethyl-N-(2-hydroxyethyl)stearamide would self-assemble to minimize the contact between its hydrophobic stearamide tail and water. This can lead to the formation of various structures depending on concentration, temperature, and solvent conditions:

Micelles: At concentrations above the critical micelle concentration (CMC), spherical or cylindrical micelles may form, with the hydrophobic tails sequestered in the core and the hydrophilic headgroups exposed to the aqueous phase.

Lamellar Phases: At higher concentrations, these molecules can arrange into extended bilayer sheets, known as lamellar phases. The lamellar repeat distance, which includes the thickness of the bilayer and the intervening solvent layer, can be determined from the positions of the Bragg peaks in the SAXS profile. Studies on similar N-acylethanolamines have demonstrated the formation of such lamellar structures. nih.govnih.gov

The table below presents hypothetical SAXS data for different supramolecular structures that could be formed by N-Ethyl-N-(2-hydroxyethyl)stearamide in solution, based on patterns observed for other amphiphilic lipids.

| Supramolecular Structure | Expected SAXS Pattern Characteristics | Typical d-spacing (nm) |

|---|---|---|

| Spherical Micelles | Broad scattering peak | 3 - 5 |

| Cylindrical Micelles | Pattern follows a q-1 dependence at intermediate q-values | Cross-section diameter 3 - 5 |

| Lamellar Bilayers | Series of equidistant Bragg peaks | 4 - 8 |

Combined SAXS/WAXS Analysis

A combined SAXS/WAXS experiment can provide a comprehensive picture of the hierarchical structure of N-Ethyl-N-(2-hydroxyethyl)stearamide assemblies. SAXS would reveal the larger supramolecular arrangement (e.g., lamellar repeat distance), while WAXS would simultaneously provide information about the packing of the stearamide chains within those larger structures.

The following table outlines the type of structural information that can be obtained from a combined SAXS/WAXS study of a hypothetical solid sample of N-Ethyl-N-(2-hydroxyethyl)stearamide.

| Technique | Structural Information Probed | Hypothetical Findings for N-Ethyl-N-(2-hydroxyethyl)stearamide |

|---|---|---|

| WAXS | Short-range order, crystal lattice, chain packing | Orthorhombic or hexagonal packing of stearamide chains |

| SAXS | Long-range order, supramolecular structure | Lamellar structure with a repeat distance of 5.5 nm |

Mechanistic Investigations in Biochemical and Chemical Processes Non Clinical Focus

Elucidation of Enzyme Inhibition Mechanisms by N-Ethyl-N-(2-hydroxyethyl)stearamide and Analogues

While direct studies on the enzyme inhibition mechanisms of N-Ethyl-N-(2-hydroxyethyl)stearamide are not extensively documented in publicly available research, its structural similarity to the class of N-acylethanolamines (NAEs) allows for informed hypotheses regarding its potential interactions with key enzymes that regulate the endocannabinoid system. The primary enzymes involved in the degradation of NAEs are Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA).

NAEs are a class of endogenous bioactive lipids that play crucial roles in various physiological processes. The modulation of their levels through the inhibition of their degrading enzymes is a significant area of therapeutic research. Given that N-Ethyl-N-(2-hydroxyethyl)stearamide is a fatty acid amide, it is plausible that it could interact with the active sites of FAAH and NAAA. The inhibition of these enzymes would lead to an increase in the endogenous levels of NAEs, thereby potentiating their downstream signaling effects.

The specific nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive) would depend on the binding affinity of N-Ethyl-N-(2-hydroxyethyl)stearamide to the enzyme's active or allosteric sites. Further empirical studies are necessary to elucidate the precise inhibitory profile of this compound and its analogues against FAAH, NAAA, and other related enzymes.

Role in Fundamental Cell Signaling Pathways and Molecular Crosstalk

The involvement of N-Ethyl-N-(2-hydroxyethyl)stearamide in fundamental cell signaling pathways can be inferred from the activities of its structural analogues, particularly other N-acylethanolamines. These molecules are known to be significant signaling lipids that can modulate a variety of cellular processes.

One of the key signaling pathways potentially influenced by N-Ethyl-N-(2-hydroxyethyl)stearamide is mediated by the peroxisome proliferator-activated receptors (PPARs), a group of nuclear receptors. For instance, stearoylethanolamide, a closely related N-acylethanolamine, has demonstrated anti-inflammatory effects that may be mediated through PPAR-γ. It is conceivable that N-Ethyl-N-(2-hydroxyethyl)stearamide could act as a ligand for PPARs, thereby influencing the transcription of target genes involved in lipid metabolism and inflammation.

Furthermore, some NAEs have been shown to influence the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) cascade. The MAPK/ERK pathway is a critical signaling route that regulates cell proliferation, differentiation, and survival. Activation of this pathway involves a cascade of protein phosphorylations that ultimately leads to the activation of transcription factors. It is plausible that N-Ethyl-N-(2-hydroxyethyl)stearamide or its metabolites could interact with components of this pathway, leading to the modulation of cellular responses.

The potential for molecular crosstalk between the PPAR and MAPK/ERK pathways adds another layer of complexity to the signaling role of this compound. Such crosstalk can result in synergistic or antagonistic effects on gene expression and cellular function.

Interactions with Biological Macromolecules and Model Membranes at a Molecular Level

As an amphiphilic molecule, N-Ethyl-N-(2-hydroxyethyl)stearamide possesses both a hydrophobic stearic acid tail and a hydrophilic headgroup containing ethyl and hydroxyethyl (B10761427) moieties. This structure dictates its likely interaction with biological macromolecules and membranes.

The primary interaction is expected to be with the lipid bilayers of cell membranes. The hydrophobic tail can intercalate into the nonpolar core of the bilayer, while the hydrophilic headgroup remains oriented towards the aqueous environment. Such interactions can alter the physical properties of the membrane, including its fluidity, thickness, and curvature. Studies on similar amphiphilic molecules have shown that they can decrease the orientational order of the lipid acyl chains, leading to an increase in membrane fluidity.

These changes in membrane properties can, in turn, affect the function of integral and peripheral membrane proteins, such as receptors, ion channels, and enzymes, whose activities are often sensitive to their lipid environment.

Beyond the cell membrane, N-Ethyl-N-(2-hydroxyethyl)stearamide could potentially interact with the hydrophobic pockets of various proteins, including enzymes and transcription factors, thereby modulating their activity. The specific nature of these interactions would be governed by the size and shape of the binding pocket and the physicochemical properties of the compound.

Interactive Data Table: Potential Interactions of N-Ethyl-N-(2-hydroxyethyl)stearamide

| Interacting Entity | Potential Mode of Interaction | Consequence of Interaction |

| Lipid Bilayer | Intercalation of hydrophobic tail, orientation of hydrophilic headgroup | Altered membrane fluidity, thickness, and curvature |

| Membrane Proteins | Modulation of lipid environment, direct binding | Altered protein function (e.g., receptors, enzymes) |

| Nuclear Receptors (e.g., PPARs) | Ligand binding to hydrophobic pocket | Modulation of gene transcription |

| Cytosolic Proteins | Binding to hydrophobic regions | Alteration of protein conformation and activity |

Participation in Specific Chemical Reaction Pathways and Catalytic Roles

The chemical reactivity of N-Ethyl-N-(2-hydroxyethyl)stearamide is primarily associated with its amide and hydroxyl functional groups. The amide bond can be susceptible to hydrolysis, a reaction that would yield stearic acid and N-ethyl-N-(2-hydroxyethyl)amine. This hydrolysis can be catalyzed by enzymes, as discussed in the context of FAAH and NAAA.

The hydroxyl group can participate in esterification reactions with carboxylic acids or transesterification reactions. These reactions could potentially occur in a biological context, leading to the formation of more complex lipid derivatives.

In terms of catalytic roles, while there is no direct evidence of N-Ethyl-N-(2-hydroxyethyl)stearamide acting as a catalyst itself, its synthesis often involves catalytic processes. The formation of the amide bond from stearic acid and N-ethyl-N-(2-hydroxyethyl)amine is typically catalyzed by acids or enzymes. The study of enzymatic synthesis of N-substituted fatty acid amides highlights the potential for biocatalytic routes to this and related compounds.

Furthermore, in industrial applications, N-Ethyl-N-(2-hydroxyethyl)stearamide can act as a surfactant or emulsifier, which can be considered a form of physical catalysis, facilitating the mixing of immiscible phases.

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations for Understanding Self-Assembly and Interfacial Dynamics

Molecular Dynamics (MD) simulation is a powerful computational method used to study the physical movements of atoms and molecules over time. For an amphiphilic molecule like N-Ethyl-N-(2-hydroxyethyl)stearamide, which possesses both a long hydrophobic stearamide tail and a hydrophilic N-Ethyl-N-(2-hydroxyethyl) head group, MD simulations are invaluable for understanding its behavior in solution and at interfaces.

MD simulations can model the spontaneous self-assembly of these surfactant molecules in an aqueous environment. rug.nlproquest.com Starting from a random distribution, the simulation can track the aggregation process, driven by the hydrophobic effect, leading to the formation of complex supramolecular structures such as spherical or rod-like micelles. rug.nlrsc.org Within these micelles, the hydrophobic stearamide tails are shielded from water in the core, while the hydrophilic head groups are exposed to the aqueous solvent. rsc.org Simulations provide detailed information on micellar properties, including the critical micelle concentration (CMC), aggregation number (the number of molecules per micelle), micelle shape and size distribution, and the dynamics of individual molecules entering and leaving the aggregate. core.ac.uk

Furthermore, MD simulations can elucidate the dynamics at interfaces, such as air-water or oil-water. These simulations reveal how N-Ethyl-N-(2-hydroxyethyl)stearamide molecules orient themselves at an interface to reduce surface tension. nih.govaps.org Key parameters that can be extracted include the tilt angle of the molecule with respect to the surface normal, the surface coverage, and the thickness of the interfacial layer. nih.govnih.gov This information is critical for applications where the compound is used as an emulsifier or foaming agent. All-atom or coarse-grained models can be employed, with the latter allowing for the simulation of larger systems and longer timescales, which are often necessary to observe complex self-assembly phenomena. nih.govfrontiersin.org

| Parameter | Simulated Value | Description |

|---|---|---|

| Aggregation Number (Nagg) | 65 ± 5 | Average number of molecules per micelle. |

| Radius of Gyration (Rg) | 2.2 nm | A measure of the micelle's overall size. |

| Solvent Accessible Surface Area (SASA) - Hydrophobic Tails | 5% | Percentage of the hydrophobic tail surface area exposed to water, indicating core packing. |

| Average Head Group-Water Hydrogen Bonds | 3.1 per molecule | Indicates the extent of hydration of the hydrophilic head groups. |

| Residence Time | 150 ns | Average time a single molecule stays within a micelle before exchanging with the bulk solution. |

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is employed to predict a wide range of molecular properties with high accuracy, providing fundamental insights into the geometry, reactivity, and spectroscopic signatures of N-Ethyl-N-(2-hydroxyethyl)stearamide.

A primary application of DFT is geometry optimization, which determines the most stable three-dimensional conformation of the molecule by finding the minimum energy structure. This provides precise data on bond lengths, bond angles, and dihedral angles. From the optimized geometry, DFT can calculate various electronic properties. The distribution of electron density can be visualized through an electrostatic potential (ESP) map, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for understanding how the molecule interacts with other species.

Furthermore, DFT is used to calculate frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyale.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. researchgate.net

DFT calculations are also highly effective for predicting vibrational spectra, such as Infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This is particularly useful for identifying the characteristic vibrational modes of the amide group (e.g., Amide I, II, and III bands) and other functional groups within N-Ethyl-N-(2-hydroxyethyl)stearamide. acs.orgnih.gov Comparing theoretical spectra with experimental data can help confirm the molecular structure and analyze conformational changes. nih.gov

| Property | Calculated Value | Significance |

|---|---|---|

| Optimized C=O Bond Length (Amide) | 1.24 Å | Reflects the double bond character and electronic environment. |

| Optimized C-N Bond Length (Amide) | 1.37 Å | Indicates partial double bond character due to resonance. |

| HOMO Energy | -6.8 eV | Relates to ionization potential and electron-donating capability. |

| LUMO Energy | 1.5 eV | Relates to electron affinity and electron-accepting capability. |

| HOMO-LUMO Gap | 8.3 eV | Indicator of chemical stability and low reactivity. |

| Calculated Amide I Vibrational Frequency (C=O stretch) | 1685 cm-1 | Key signature in the IR spectrum for identifying the amide group. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for the Fatty Amide Class (focused on non-clinical endpoints)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. For the fatty amide class, which includes N-Ethyl-N-(2-hydroxyethyl)stearamide, QSAR modeling can be a valuable tool for predicting non-clinical endpoints, thereby reducing the need for extensive experimental testing.

The development of a QSAR model involves several key steps. First, a dataset of fatty amides with experimentally measured data for a specific endpoint (e.g., skin sensitization potential, biodegradability, or eye irritation) is compiled. nih.govnih.gov Next, for each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., logP), and electronic properties (e.g., partial charges, dipole moment). nih.gov

Using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines), a mathematical equation is developed that links the descriptors to the observed activity. nih.gov The goal is to find the best correlation that can accurately predict the endpoint for new compounds not included in the initial training set.

For non-clinical endpoints relevant to fatty amides, a QSAR model might predict skin sensitization potential by correlating it with descriptors related to molecular size and reactivity. frontiersin.orgresearchgate.net Another model could predict biodegradability based on descriptors that capture the molecule's size and the presence of specific functional groups that are susceptible to microbial degradation. researchgate.net These predictive models are crucial for early-stage hazard assessment and for designing safer chemicals in cosmetic and industrial applications.

| Model Parameter | Value | Description |

|---|---|---|

| Endpoint Modeled | log(1/EC3) | Potency of skin sensitization (Local Lymph Node Assay). |

| Statistical Method | Multiple Linear Regression (MLR) | A common method for building linear QSAR models. |

| Model Equation | log(1/EC3) = 0.45logP - 0.02MW + 1.2*ELUMO + 0.89 | Hypothetical equation linking descriptors to the endpoint. |

| R2 (Coefficient of Determination) | 0.82 | Indicates that 82% of the variance in the data is explained by the model. |

| Q2 (Cross-validated R2) | 0.75 | A measure of the model's predictive power and robustness. |

Applications in Advanced Materials Science and Chemical Engineering

Functionality as a Surfactant and Emulsifier in Diverse Material Systems

The dual hydrophobic and hydrophilic character of N-Ethyl-N-(2-hydroxyethyl)stearamide underpins its utility as a nonionic surfactant and emulsifier. This amphiphilic structure enables it to be effective in stabilizing mixtures of immiscible liquids, such as oil and water, by positioning itself at the interface and reducing the energetic penalty of their interaction. This property is leveraged in a wide array of industrial and cosmetic formulations to create stable and homogenous products. A related compound, N,N-bis-stearyl ethylenediamine (B42938), is also noted for its role as an emulsifier, particularly in creams and lotions where it helps to stabilize emulsions. atamankimya.com

The stabilizing action of N-Ethyl-N-(2-hydroxyethyl)stearamide in emulsions arises from its ability to form a protective film around dispersed droplets, preventing them from coalescing. The hydrophobic stearamide portion of the molecule orients into the nonpolar phase (e.g., oil), while the polar N-ethyl-N-(2-hydroxyethyl) group extends into the polar phase (e.g., water). This steric hindrance keeps the droplets separated, ensuring the long-term stability of the formulation.

In addition to stabilization, this compound can act as a rheology modifier. By forming complex micellar structures or interacting with other components in a formulation, it can increase the viscosity, contributing to a desirable texture and flow behavior. The related compound N,N-bis-stearyl ethylenediamine is specifically used as a viscosity control agent, demonstrating the capability of such amide structures to control the rheological properties of emulsions and improve their consistency and texture. atamankimya.com

As a surfactant, a primary function of N-Ethyl-N-(2-hydroxyethyl)stearamide is the reduction of interfacial tension between different phases. By adsorbing at the liquid-liquid or liquid-solid interface, it lowers the surface energy, which is critical in processes requiring enhanced mixing or surface coverage. This reduction in surface tension also improves the wetting properties of liquids on solid surfaces. Enhanced wetting is crucial in applications like coatings, printing inks, and textile treatments, where uniform spreading of a liquid phase over a solid substrate is necessary for optimal performance.

Integration into Polymer Composites and Novel Hybrid Materials

N-Ethyl-N-(2-hydroxyethyl)stearamide serves as a valuable processing aid in the manufacturing of plastics and rubber products. Its function in these systems is multifaceted. A closely related compound, N,N′-Ethylenedi(stearamide) (EBS), is widely used as both an internal and external lubricant in the processing of various polymers, including ABS, AS, PVC, and polyolefins. atamanchemicals.comatamankimya.com EBS reduces the friction between polymer chains and between the polymer and processing machinery, which lowers shear stress and improves flow. atamankimya.com It can also act as a dispersing agent for fillers and pigments within the polymer matrix, ensuring their uniform distribution and enhancing the mechanical and aesthetic properties of the final composite material. atamanchemicals.com Given its structural similarities, N-Ethyl-N-(2-hydroxyethyl)stearamide is expected to perform comparably in these applications.

Table 1: Role of Stearamide Derivatives in Polymer Processing

| Polymer System | Additive Function | Benefit |

| ABS, AS, PVC, Polyolefins | Internal/External Lubricant | Reduces processing friction, improves flow atamanchemicals.comatamankimya.com |

| General Plastics | Processing Aid | Facilitates manufacturing |

| Fiber Color Masterbatches | Pigment Dispersant | Improves dispersion of pigments atamanchemicals.com |

| Rubber Products | Processing Auxiliary | Enhances surface fineness, acts as a polishing agent atamanchemicals.com |

Performance in Lubricant Formulations and Contributions to Tribological Properties

The molecular structure of fatty acid amides lends itself to applications in lubrication. The long alkyl chains provide a low-shear interface, while the polar amide group can adsorb onto metal surfaces, forming a protective boundary film. This film reduces direct metal-to-metal contact, thereby minimizing friction and wear. A similar compound, N-(2-hydroxyethyl)stearamide, is used in the manufacture of petroleum lubricating oils and greases. nih.gov

Research into related compounds, such as bis(2-hydroxyethyl)ammonium erucate, demonstrates excellent lubricity and wear reduction. mdpi.com The mechanism is attributed to the formation of an adsorbed layer on the friction surfaces, which can be enhanced by temperature-induced tribo-reactions. mdpi.com N,N′-Ethylenedi(stearamide) is also recognized as an effective lubricant that can be incorporated into polymers to prevent unwanted adhesion and reduce friction. atamanchemicals.comatamankimya.com These examples highlight the significant contribution of such amide structures to the tribological properties of various systems.

Enhancements in Textile and Leather Processing Through Surface Modification

In the textile industry, surface modification is employed to impart specific functionalities to fabrics without altering their bulk properties. ekb.egsemanticscholar.org Additives can improve properties such as wettability, softness, dyeability, and antistatic performance. ekb.egsemanticscholar.org Related compounds like N,N′-Ethylenedi(stearamide) are used as modifiers in textile auxiliaries. atamanchemicals.com This compound can enhance the heat and weather resistance of synthetic fibers like polyester (B1180765) and polyamide and also provides antistatic effects. atamanchemicals.com The application of such surface modifiers can lead to improved comfort, durability, and ease of care for textile products. ekb.eg

Role in Chemical Separation Technologies and Flotation Processes (e.g., related compounds)

While specific data on the use of N-Ethyl-N-(2-hydroxyethyl)stearamide in flotation is limited in the available research, its fundamental properties as a surfactant are highly relevant to such separation technologies. Flotation is a process that relies on the differential wettability of particles, which is controlled by surfactant-like molecules known as collectors and frothers. The amphiphilic nature of fatty acid amides allows them to selectively adsorb onto the surfaces of specific minerals, rendering them hydrophobic and enabling their attachment to air bubbles for separation. Given its defined polar and non-polar regions, N-Ethyl-N-(2-hydroxyethyl)stearamide possesses the characteristic structure of a molecule that could be effective in such chemical separation processes. The analysis of this compound using techniques like reverse-phase HPLC further indicates its relevance in chemical processing and separation contexts. sielc.com

Application in Advanced Wastewater Treatment Systems and Contaminant Removal (e.g., related compounds)

While direct studies on the application of N-Ethyl-N-(2-hydroxyethyl)stearamide in advanced wastewater treatment are not extensively documented in publicly available research, the principles of its chemical structure—an amphiphilic molecule with a long hydrophobic alkyl chain and a hydrophilic headgroup—are central to the function of related compounds used in innovative contaminant removal technologies. These related compounds, such as N-acyl amino acid surfactants and other fatty acid derivatives, are increasingly investigated for their potential to remove persistent organic pollutants and heavy metals from water streams.

The primary mechanism leveraged is the formation of micelles. Surfactants, when added to an aqueous solution above a specific concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical aggregates called micelles. eeer.org In these structures, the hydrophobic "tails" (like the stearyl group in N-Ethyl-N-(2-hydroxyethyl)stearamide) form an inner core, while the hydrophilic "heads" face the outer aqueous environment. This process is fundamental to a technology known as Micellar-Enhanced Ultrafiltration (MEUF).

In the MEUF process, these micelles act as nano-scale carriers. Hydrophobic organic pollutants, which have low solubility in water, can be partitioned into the nonpolar core of the micelles. Similarly, heavy metal ions can be bound to the surface of charged micelles through electrostatic attraction, particularly when using anionic surfactants derived from amino acids like glycine (B1666218) or sarcosine. eeer.orgeeer.org Once the contaminants are trapped within or bound to these much larger micellar structures, an ultrafiltration membrane can be used to effectively separate the micelles—and their entrapped pollutant load—from the treated water. researchgate.net This technique offers an advantage over conventional filtration methods, which cannot typically remove small, dissolved contaminant molecules.

Research into related N-acyl amino acid surfactants has demonstrated significant efficacy in removing various contaminants. For instance, anionic surfactants like Sodium N-lauroylsarcosinate are noted for their use in wastewater treatment applications. biosynth.comatamankimya.com Studies on MEUF have shown high removal efficiencies for a range of heavy metals. For example, the removal of Cr³⁺ using Sodium Dodecyl Sulfate (SDS) has been reported to reach 99% at the CMC. eeer.org Similarly, high rejection rates have been achieved for other metal ions by selecting appropriate surfactants and optimizing process conditions such as pH and concentration. psu.edu

The effectiveness of these amphiphilic compounds is also being explored in adsorption processes. N-acyl amino acids can be functionalized onto solid substrates, such as nanosilica or modified biopolymers like chitosan, to create highly selective adsorbents. nih.govekb.eg In one study, nanosilica functionalized with glycine demonstrated significant adsorption capacities for various heavy metals, including a removal of over 95% for cadmium (Cd(II)) and lead (Pb(II)) ions from real wastewater samples. nih.gov These modified surfaces utilize the chelating properties of the amino acid headgroups to bind metal ions effectively.

The research findings below illustrate the performance of various related amphiphilic compounds in contaminant removal from water.

Detailed Research Findings

| Related Compound/System | Contaminant | Removal Efficiency / Adsorption Capacity | Key Conditions | Source |

|---|---|---|---|---|

| Sodium Dodecyl Sulfate (SDS) via MEUF | Chromium (Cr³⁺) | Up to 99% | At Critical Micelle Concentration (CMC) | eeer.org |

| Sodium Dodecyl Sulfate (SDS) via MEUF | Zinc (Zn²⁺) | Up to 91% | Surfactant to metal ratio ≥ 24.4 | eeer.org |

| Cetylpyridinium Chloride (CPC) via MEUF | Chromate (CrO₄²⁻) | Up to 99.5% | Molar ratio of Chromate to CPC = 1:10 | eeer.org |

| Nanosilica functionalized with Glycine (N-Si-Gly) | Cadmium (Cd²⁺) | 2500 µmol/g (Adsorption Capacity) | Microwave-assisted sorption | nih.gov |

| Nanosilica functionalized with Glycine (N-Si-Gly) | Lead (Pb²⁺) | 1850 µmol/g (Adsorption Capacity) | Microwave-assisted sorption | nih.gov |

| Magnetic Glycine Modified Cross-linked Chitosan Resin | Cadmium (Cd²⁺) | >95% | pH 5.0, Contact time: 120 min | ekb.eg |

Environmental Fate, Biodegradation, and Ecotoxicological Pathways Academic Focus

Pathways and Mechanisms of Biodegradation in Environmental Systems

The primary mechanism for the environmental breakdown of N-Ethyl-N-(2-hydroxyethyl)stearamide, a secondary fatty acid amide, is initiated by microbial activity. The key pathway involves the enzymatic hydrolysis of the amide bond. This initial cleavage separates the molecule into its constituent parts: stearic acid (a long-chain fatty acid) and N-ethylethanolamine.

Biodegradation Pathway of N-Ethyl-N-(2-hydroxyethyl)stearamide

| Step | Process | Reactant(s) | Product(s) | Notes |

|---|---|---|---|---|

| 1 | Amide Hydrolysis | N-Ethyl-N-(2-hydroxyethyl)stearamide + Water | Stearic Acid + N-ethylethanolamine | This initial step is catalyzed by microbial amidase enzymes. Amides are generally resistant to simple hydrolysis in water without a catalyst. libretexts.orglibretexts.orgchemguide.co.uk |

| 2 | Fatty Acid Metabolism | Stearic Acid | Carbon Dioxide + Water | Stearic acid is a common fatty acid that is readily metabolized by microorganisms through beta-oxidation. |

| 3 | Amine Degradation | N-ethylethanolamine | Carbon Dioxide + Water + Ammonium | The complete mineralization of the parent compound is dependent on the biodegradability of the resulting amine. |

Following hydrolysis, the stearic acid component is readily metabolized by a wide range of microorganisms. The ultimate fate of the entire molecule then hinges on the biodegradability of the N-ethylethanolamine fragment. Studies on analogous short-chain amines, such as 2-Diethylaminoethanol, have shown them to be readily biodegradable, achieving 95% degradation in 22 days under OECD 301A test conditions. oecd.org This suggests that N-ethylethanolamine is also likely to be effectively degraded in the environment, allowing for the complete mineralization of the parent compound.

Environmental Persistence, Transport, and Transformation Processes (e.g., Photo-oxidation)

Its transport and partitioning are governed by its physicochemical properties. The long stearyl (C18) chain makes the molecule highly lipophilic, meaning it has a strong affinity for fats and organic matter. This is quantified by its high octanol-water partition coefficient (Log K_ow_), which indicates a tendency to sorb to soil organic carbon and sediment rather than remaining dissolved in water. This sorption can reduce its mobility in aquatic systems but increase its persistence in soil and sediment compartments.

Physicochemical Properties of N-Ethyl-N-(2-hydroxyethyl)stearamide

| Property | Value | Implication for Environmental Fate |

|---|---|---|

| Molecular Formula | C₂₂H₄₅NO₂ | High molecular weight contributes to low volatility. |

| Molecular Weight | 355.6 g/mol | Influences transport and diffusion rates. |

| XLogP3 (Log K_ow_) | 7.8 | Indicates very high lipophilicity and a strong tendency to partition into organic matter (soil, sediment, biota) rather than water. nih.gov |

| Water Solubility | Very low (predicted) | Limits mobility in aquatic systems; primarily associated with particulate matter. |

| Vapor Pressure | Very low (predicted) | Suggests that volatilization into the atmosphere is not a significant transport pathway. |

Data sourced from PubChem CID 90593. nih.gov

Abiotic transformation processes such as photo-oxidation are generally not considered major degradation pathways for this type of compound in water or soil. Due to its low vapor pressure, significant partitioning to the atmosphere is unlikely. If it were to enter the atmosphere, it would likely be subject to degradation by hydroxyl radicals, but this is a minor fate pathway. oecd.org Hydrolysis in the absence of microbial catalysis is typically very slow for amides. libretexts.orglibretexts.org

Assessment of Bioaccumulation Potential in Model Organisms and Environmental Compartments

Bioaccumulation is the process where a chemical is absorbed by an organism at a rate faster than it is lost, leading to a concentration in the organism that is higher than in the surrounding environment. For non-ionic organic chemicals, the potential to bioaccumulate is strongly correlated with lipophilicity, often estimated by the octanol-water partition coefficient (Log K_ow_). epa.gov

N-Ethyl-N-(2-hydroxyethyl)stearamide has a very high calculated XLogP3 value of 7.8, which suggests a significant potential for bioaccumulation. nih.gov Chemicals with a Log K_ow_ greater than 3 are often considered to have bioaccumulative potential. eosca.eu The long fatty acid chain is the primary driver of this high lipophilicity, making the molecule likely to partition into the lipid-rich tissues of aquatic and terrestrial organisms.

However, the actual bioconcentration factor (BCF)—the ratio of the chemical's concentration in an organism to that in the surrounding water—is also influenced by the rate of metabolism and elimination. epa.gov The rapid hydrolysis of the amide bond could mitigate bioaccumulation by breaking the molecule into smaller, more water-soluble components (stearic acid and N-ethylethanolamine) that can be more easily excreted.

While direct BCF measurements for N-Ethyl-N-(2-hydroxyethyl)stearamide are not available, data from related long-chain surfactants demonstrate a clear trend of increasing bioconcentration with longer alkyl chains. Some long-chain cationic surfactants have shown BCFs exceeding the regulatory thresholds for bioaccumulative (B; BCF > 2000 L/kg) and very bioaccumulative (vB; BCF > 5000 L/kg) substances. acs.org

Measured Bioconcentration Factors (BCF) for Structurally Related Long-Chain Surfactants in Rainbow Trout

| Compound Type | Alkyl Chain Length | Measured BCF (L/kg) | Reference |

|---|---|---|---|

| Tallow alkylamine | C13 | >2000 | acs.org |

| Tallow alkylamine | C14 | >5000 | acs.org |

| Primary C16 amine | C16 | >5000 | acs.org |

| Secondary C16 amine | C16 | 8200 | acs.org |

Note: The data above is for cationic amine surfactants and is presented to illustrate the bioaccumulative potential of long alkyl chains. N-Ethyl-N-(2-hydroxyethyl)stearamide is a non-ionic amide, and its BCF may differ.

Development of Research Methodologies for Ecotoxicological Assessment of Amide Derivatives

The ecotoxicological assessment of amide derivatives, including surfactant-like compounds such as N-Ethyl-N-(2-hydroxyethyl)stearamide, is evolving beyond traditional whole-organism testing. Modern approaches, often termed New Approach Methodologies (NAMs), integrate computational modeling, in vitro assays, and targeted bioassays to provide a more comprehensive and ethically considerate evaluation of environmental risk. usda.gov

Quantitative Structure-Activity Relationships (QSARs): These are computational models that predict the toxicity of a chemical based on its molecular structure. For amide derivatives, QSARs have been developed to forecast toxicity to various aquatic and terrestrial organisms, including algae, daphnia, and fish. These models identify key molecular descriptors (e.g., electronic and steric properties) that correlate with toxic effects, allowing for rapid screening of new or untested compounds. nih.gov

In Vitro and Mechanistic Assays: Instead of using whole animals, these methods use isolated cells or tissues to study specific mechanisms of toxicity. For amphiphilic or surfactant-like amides, assays can assess impacts on cell membrane integrity, mitochondrial function, or specific enzymatic pathways. These tests can help pinpoint the mode of toxic action at a subcellular level. researchgate.net

Standardized Organism-Specific Bioassays: For complex substances like surfactants, standardized tests using a battery of organisms from different trophic levels remain crucial. Common test organisms include bacteria (Vibrio fischeri), microalgae (Selenastrum capricornutum), crustaceans (Daphnia magna), and fish. researchgate.net Specialized test protocols, such as AMPHITOX, which uses amphibian embryos, have also been developed to evaluate the toxicity of a wide range of environmental samples, including industrial effluents that may contain amide derivatives. nih.govresearchgate.net These tests can measure acute lethality (LC50) or chronic effects on reproduction and growth.

Bioaccumulation Modeling: For highly lipophilic compounds, deterministic models that consider uptake and elimination kinetics, metabolism, and food web dynamics are used to predict bioaccumulation potential. epa.gov These models supplement and refine predictions based solely on the Log K_ow_ value, providing a more realistic assessment of how a substance like N-Ethyl-N-(2-hydroxyethyl)stearamide might behave in a complex ecosystem. rsc.orgresearchgate.net

Comparative Analysis of N Ethyl N 2 Hydroxyethyl Stearamide with Analogues and Derivatives

Structure-Property Relationships Across the N-Substituted Stearamide Family

The properties of N-substituted stearamides are fundamentally dictated by the interplay between the long, hydrophobic 18-carbon stearoyl tail and the nature of the substituents on the amide nitrogen. These substituents determine the polarity, hydrogen-bonding capability, and steric profile of the headgroup, which in turn governs macroscopic properties like melting point, solubility, and surfactant activity.

Fatty acid amides can be classified as primary, secondary, or tertiary, a distinction that is critical to their physical properties. researchgate.net

Primary amides , such as stearamide, possess two N-H bonds, allowing for extensive intermolecular hydrogen bonding. This results in high melting points and low solubility in most solvents. researchgate.net

Secondary amides , like N-(2-hydroxyethyl)stearamide, have one N-H bond, permitting hydrogen bonding, though often to a lesser extent than primary amides. researchgate.net

Tertiary amides , including N-Ethyl-N-(2-hydroxyethyl)stearamide and N,N-Bis(2-hydroxyethyl)stearamide (Stearamide DEA), lack N-H bonds. This inability to act as hydrogen bond donors among amide groups leads to significantly lower melting points and increased solubility in non-polar solvents compared to their primary and secondary counterparts. researchgate.net

The presence and number of hydrophilic functional groups, such as the hydroxyl group in N-Ethyl-N-(2-hydroxyethyl)stearamide, are also crucial. This hydroxyl group imparts a degree of hydrophilicity, creating an amphiphilic molecule with surface-active properties. The balance in N-Ethyl-N-(2-hydroxyethyl)stearamide between a hydrophobic ethyl group and a hydrophilic hydroxyethyl (B10761427) group results in a versatile emulsifier. In contrast, Stearamide DEA, with two hydroxyethyl groups, exhibits greater hydrophilicity and water solubility. Bisamides, such as N,N′-Ethylenedi(stearamide), feature two stearamide units linked by an ethylenediamine (B42938) bridge, creating a large, waxy molecule with excellent lubricating properties due to its strong, stable, and hydrophobic character. atamanchemicals.com

| Compound Name | Amide Type | Key Structural Features | Resulting Physicochemical Properties |

|---|---|---|---|

| Stearamide | Primary | -NH₂ group | High melting point, strong hydrogen bonding, low solubility. researchgate.net |

| N-(2-hydroxyethyl)stearamide | Secondary | One -NH proton, one -OH group | Allows hydrogen bonding; amphiphilic nature. researchgate.net |

| N-Ethyl-N-(2-hydroxyethyl)stearamide | Tertiary | No -NH protons, one ethyl group, one -OH group | No inter-amide H-bonding, lower melting point, balanced amphiphilicity. researchgate.net |

| N,N-Bis(2-hydroxyethyl)stearamide | Tertiary | No -NH protons, two -OH groups | Increased hydrophilicity and water solubility compared to its mono-hydroxyethyl analogue. researchgate.net |

| N,N′-Ethylenedi(stearamide) | Bisamide (Secondary) | Two stearamide units linked by an ethylene (B1197577) bridge | High melting point, waxy solid, excellent lubricant and release agent. atamanchemicals.com |

Synthesis, Characterization, and Distinctive Features of Closely Related Homologues and Isomers

Synthesis The predominant method for synthesizing N-substituted stearamides is the direct condensation (amidation) of stearic acid with a corresponding amine. For N-Ethyl-N-(2-hydroxyethyl)stearamide, this involves reacting stearic acid with N-ethylethanolamine. These reactions are typically conducted at elevated temperatures (e.g., 140-180°C) to facilitate the dehydration process, driving the equilibrium towards amide formation by removing the water byproduct. mdpi.comncsu.edu While often performed without a catalyst, acid catalysts can be employed. mdpi.com Solvent-free conditions are common, presenting a more environmentally friendly approach. mdpi.com An alternative route involves enzymatic synthesis, using lipases to catalyze the amidation of fatty acid esters with amines under milder, eco-friendly conditions. biorxiv.org

Characterization The structural confirmation of these amides relies on a suite of standard analytical techniques:

Infrared (IR) Spectroscopy: Confirms the presence of the amide functional group through the characteristic C=O stretching vibration (typically around 1645 cm⁻¹) and N-H bending for secondary amides. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the molecule. For N-Ethyl-N-(2-hydroxyethyl)stearamide, ¹H NMR would show distinct signals for the long aliphatic chain, the ethyl group (a triplet and a quartet), and the hydroxyethyl group. mdpi.com

Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that help confirm the structure. mdpi.com

Distinctive Features of Homologues and Isomers Homologues of N-Ethyl-N-(2-hydroxyethyl)stearamide would involve variations in the length of the fatty acyl chain (e.g., using palmitic acid, C16) or the N-alkyl substituent (e.g., a methyl group instead of ethyl). Shorter acyl chains generally lead to lower melting points and increased solubility.

A more direct comparison can be made with its closely related isomers and analogues:

N-(2-hydroxyethyl)stearamide (Stearamide MEA): As a secondary amide, its ability to form hydrogen bonds gives it different rheological properties and a higher melting point than the subject tertiary amide.

N,N-Bis(2-hydroxyethyl)stearamide (Stearamide DEA): This tertiary amide is a close analogue where the ethyl group is replaced by a second hydroxyethyl group. This substitution significantly increases its polarity and functionality as a surfactant and viscosity builder in aqueous systems.

| Feature | N-Ethyl-N-(2-hydroxyethyl)stearamide | N-(2-hydroxyethyl)stearamide | N,N′-Ethylenedi(stearamide) |

|---|---|---|---|

| Precursors | Stearic Acid + N-Ethylethanolamine | Stearic Acid + Ethanolamine | Stearic Acid + Ethylenediamine atamanchemicals.com |

| Synthesis Method | Direct thermal amidation mdpi.com | Direct thermal amidation | Direct thermal amidation atamanchemicals.com |

| Key IR Peak (Amide I) | ~1640 cm⁻¹ (C=O stretch) | ~1640 cm⁻¹ (C=O stretch), N-H bend | ~1640 cm⁻¹ (C=O stretch), N-H bend |

| Distinguishing ¹H NMR Signal | Signals for N-CH₂CH₃ and N-CH₂CH₂OH | Signal for NH proton | Signal for linking -CH₂CH₂- group |

Mechanistic Similarities and Divergences Among Fatty Amide Derivatives

The mechanisms of action for fatty amide derivatives are diverse, ranging from physical interactions in industrial applications to highly specific biochemical signaling.

Industrial Mechanisms: In applications like cosmetics and coatings, the primary mechanism is physical. N-Ethyl-N-(2-hydroxyethyl)stearamide and its analogues function as non-ionic surfactants and rheology modifiers. researchgate.net Their amphiphilic structure allows them to orient at oil-water interfaces, reducing surface tension and stabilizing emulsions. The long stearoyl tail embeds in the non-polar phase, while the polar amide headgroup interacts with the polar phase. The specific structure of the headgroup modulates this behavior. For instance, the multiple hydroxyl groups in Stearamide DEA can form a hydrated network, leading to significant thickening and foam-stabilizing effects. The mechanism for bisamides like N,N′-Ethylenedi(stearamide) in plastics processing involves reducing friction by migrating to the surface and forming a lubricating layer. researchgate.netatamanchemicals.com

Biological Mechanisms: Many fatty acid amides, particularly N-acylethanolamines (NAEs), are endogenous signaling molecules. nih.gov A close structural relative, N-stearoylethanolamine (SEA), exhibits significant biological activity. wikipedia.org The mechanistic similarity across many NAEs is their role in regulating cellular processes, often in response to stress or injury. nih.gov

However, there are crucial divergences in their specific molecular targets.

Cannabinoid Receptor-Dependent: Unsaturated NAEs like anandamide (B1667382) are well-known endocannabinoids that exert their effects primarily by activating cannabinoid receptors (CB1 and CB2). nih.gov

Cannabinoid Receptor-Independent: Saturated NAEs like N-palmitoylethanolamine (PEA) and N-stearoylethanolamine (SEA) show little to no activity at CB receptors. nih.gov Instead, SEA is known to exert anti-inflammatory effects by activating the nuclear receptor PPAR-α (peroxisome proliferator-activated receptor-alpha). nih.gov It also operates as an inhibitor of the sphingolipid signaling pathway. wikipedia.org

While N-Ethyl-N-(2-hydroxyethyl)stearamide is primarily used in industrial contexts, its structural similarity to bioactive NAEs suggests that its potential interactions within biological systems would diverge from classical NAEs due to the N-ethyl substitution, which would likely alter its binding affinity for enzymes and receptors.

Comparative Performance and Suitability in Specific Research Applications